molecular formula C31H52O2 B15288289 Cholesterylpropionat

Cholesterylpropionat

Cat. No.: B15288289
M. Wt: 456.7 g/mol
InChI Key: GKOJQRKTDNOWCX-ZZSQSFQRSA-N
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Description

Cholesteryl propionate (CAS 633-31-8) is a cholesterol derivative where the hydroxyl group at the 3β-position of cholesterol is esterified with propionic acid. This compound is structurally characterized by a sterol backbone fused with a three-carbon propionate chain. It is commonly utilized in lipid membrane studies, drug delivery systems, and as a reference standard in analytical chemistry due to its stability and hydrophobic properties. Its synonyms include "Cholest-5-en-3β-yl propionate" and "3β-propanoyloxycholest-5-ene," reflecting its IUPAC nomenclature.

Properties

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] propanoate

InChI

InChI=1S/C31H52O2/c1-7-29(32)33-24-16-18-30(5)23(20-24)14-15-25-27-13-9-12-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h14,21-22,24-28H,7-13,15-20H2,1-6H3/t22?,24?,25-,26?,27+,28+,30?,31?/m1/s1

InChI Key

GKOJQRKTDNOWCX-ZZSQSFQRSA-N

Isomeric SMILES

CCC(=O)OC1CCC2([C@H]3CCC4([C@H]([C@H]3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterylpropionat can be synthesized through the esterification of cholesterol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to around 100-120°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic esterification, where lipase enzymes are used to catalyze the reaction between cholesterol and propionic acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

Cholesterylpropionat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cholesterylpropionat exerts its effects primarily through its role in lipid metabolism. It is incorporated into lipoproteins, where it participates in the transport of cholesterol and other lipids within the body. The esterification of cholesterol with propionic acid alters its solubility and transport properties, facilitating its incorporation into lipoprotein particles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholesteryl propionate belongs to the broader class of cholesteryl esters, which differ in the fatty acid chain attached to the sterol backbone. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Cholesteryl Propionate and Related Compounds

Compound Name CAS Number Ester Chain Length Melting Point (°C) Applications Key Distinguishing Feature
Cholesteryl propionate 633-31-8 C3 (propionate) 98–100 Lipid bilayers, drug carriers Short-chain ester; moderate hydrophobicity
Cholesteryl acetate 604-35-3 C2 (acetate) 113–115 Cell membrane models, emulsifiers Higher melting point; increased polarity
Cholesteryl palmitate 601-34-3 C16 (palmitate) 80–82 Atherosclerosis research, liposomes Long-chain ester; high lipid solubility
Cholesteryl oleate 303-43-5 C18:1 (oleate) 49–51 Biomarker for cholesterol ester storage Unsaturated chain; liquid at room temp

Key Research Findings

Physicochemical Behavior :

  • Cholesteryl propionate exhibits intermediate hydrophobicity compared to cholesteryl acetate (shorter chain) and cholesteryl palmitate (longer chain). This property makes it ideal for studying phase transitions in lipid membranes.
  • Its melting point (98–100°C) is lower than cholesteryl acetate due to reduced molecular symmetry but higher than long-chain esters like cholesteryl oleate, which have greater conformational flexibility.

Biological Relevance :

  • Unlike cholesteryl oleate, which is linked to lipid metabolism disorders, cholesteryl propionate shows minimal accumulation in arterial plaques, as demonstrated in in vitro macrophage foam cell assays.
  • In drug delivery, cholesteryl propionate-based liposomes exhibit slower release kinetics than cholesteryl acetate formulations, attributed to stronger van der Waals interactions.

Analytical Utility: Cholesteryl propionate is a preferred internal standard in gas chromatography (GC) for quantifying cholesterol esters due to its distinct retention time and lack of endogenous interference.

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